molecular formula C12H11N3O B1466692 4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile CAS No. 1443981-39-2

4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile

Cat. No.: B1466692
CAS No.: 1443981-39-2
M. Wt: 213.23 g/mol
InChI Key: PGSYWTCBZRNDEL-UHFFFAOYSA-N
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Description

4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile is a chemical compound with the molecular formula C₁₂H₁₁N₃O and an average mass of 213.24 g/mol . It features a 1,3-oxazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds containing the oxazole nucleus are extensively researched for their potential as antimicrobial, anticancer, anti-inflammatory, and antitubercular agents . The structure of this particular compound, which includes a benzonitrile group and a (methylamino)methyl side chain, suggests it is a valuable intermediate for designing novel bioactive molecules. Researchers can utilize this compound in the synthesis of more complex derivatives or for screening in biological assays to discover new therapeutic leads. Its mechanism of action would be specific to the target it is designed for, but oxazole derivatives are known to interact with various enzymatic targets and receptors, such as tyrosine kinases, COX-2, and others . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-[4-(methylaminomethyl)-1,3-oxazol-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-14-7-11-8-16-12(15-11)10-4-2-9(6-13)3-5-10/h2-5,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSYWTCBZRNDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=COC(=N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212251
Record name Benzonitrile, 4-[4-[(methylamino)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-39-2
Record name Benzonitrile, 4-[4-[(methylamino)methyl]-2-oxazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-[4-[(methylamino)methyl]-2-oxazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Oxazole Core

The oxazole ring is generally synthesized by cyclodehydration of α-hydroxyketones or α-aminoketones with appropriate reagents. One common method includes:

These methods yield the 1,3-oxazole nucleus with substituents positioned for further functionalization.

Attachment of the Benzonitrile Moiety

The benzonitrile substituent can be introduced by:

  • Using 4-cyanobenzaldehyde or 4-cyanobenzoyl derivatives as starting materials or intermediates.
  • Performing cyanation reactions on aromatic precursors, for example, via Sandmeyer-type reactions or palladium-catalyzed cyanation of aryl halides.

This step ensures the nitrile group is positioned para to the oxazole substituent.

Introduction of the Methylaminomethyl Group

The methylaminomethyl substituent at the 4-position of the oxazole ring is generally introduced by:

  • Reductive amination of an aldehyde intermediate with methylamine, using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
  • Alternatively, nucleophilic substitution on a halomethyl-oxazole intermediate with methylamine.

This step is critical for installing the methylamino functionality that may enhance biological activity.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Oxazole ring formation α-Hydroxyketone + hydroxylamine derivative, dehydrating agent Formation of 1,3-oxazole ring
2 Aromatic substitution Use of 4-cyanobenzaldehyde or Pd-catalyzed cyanation Introduction of benzonitrile group
3 Reductive amination Methylamine + aldehyde intermediate, NaBH3CN or catalytic hydrogenation Formation of methylaminomethyl substituent

Research Findings and Analytical Data

  • The compound has the molecular formula C12H11N3O and a molecular weight of 213.23 g/mol .
  • Spectroscopic data (NMR, MS) typically confirm the presence of the oxazole ring, the benzonitrile group, and methylamino substitution.
  • Purity and identity are verified by chromatographic techniques and high-resolution mass spectrometry.

Challenges and Optimization

  • Selectivity in oxazole ring formation : Controlling regioselectivity to ensure substitution at the correct position requires careful choice of starting materials and reaction conditions.
  • Cyanation step : Handling of cyanide sources and palladium catalysts demands strict safety measures and optimization to maximize yield.
  • Reductive amination : Conditions must be optimized to avoid over-reduction or side reactions.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Notes
Oxazole ring synthesis Cyclodehydration of α-hydroxyketones with hydroxylamine Dehydrating agents (e.g., POCl3, P2O5) High regioselectivity required
Benzonitrile introduction Aromatic cyanation or use of cyanobenzaldehyde Pd-catalysts, CuCN, or direct substitution Cyanation requires careful handling
Methylaminomethyl substitution Reductive amination or nucleophilic substitution Methylamine, NaBH3CN or H2/Pd catalysts Control of reaction conditions crucial

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound is primarily recognized for its role as a pharmaceutical intermediate and impurity standard in drug development. It serves as a reference material in the quality control of pharmaceuticals, aiding in the identification and quantification of related substances during the drug formulation process .

Potential Therapeutic Uses
Research indicates that compounds similar to this compound may exhibit pharmacological activity against various diseases. Its structural features suggest potential interactions with biological targets, making it a candidate for further exploration in drug discovery programs aimed at treating conditions such as cancer and neurodegenerative diseases .

Pharmacological Applications

Neurotransmitter Modulation
The compound's structure allows for potential modulation of neurotransmitter systems. Compounds with oxazole moieties have been studied for their ability to interact with neurotransmitter receptors, suggesting that this compound could influence neurochemical pathways, potentially leading to therapeutic effects in psychiatric or neurological disorders .

Anticancer Activity
Preliminary studies have indicated that derivatives of oxazole compounds may possess anticancer properties. The specific application of this compound in this context remains to be fully elucidated but warrants investigation due to its structural characteristics that are conducive to biological activity against cancer cells .

Research Tool

Biochemical Assays
As a research tool, this compound can be utilized in biochemical assays to study enzyme interactions and pathways. Its role as a reagent in synthetic chemistry allows researchers to explore new synthetic routes and mechanisms of action for related compounds .

Analytical Chemistry
In analytical chemistry, this compound can serve as a standard for chromatographic techniques such as HPLC (High Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). This aids in the characterization of complex mixtures in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Triazole- vs. Oxazole-Containing Derivatives

Compounds like 4-[1-({5-[3-(substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-1H-benzimidazol-2-yl]benzonitrile () replace the oxazole with a 1,2,4-triazole ring. The methylamino group in the target compound may improve solubility, whereas triazole derivatives often prioritize steric bulk for receptor binding .

Oxadiazole Derivatives

7.XXIX:4-{1-[(5-[2,3-dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile () features a 1,3,4-oxadiazole ring. Oxadiazoles are more electron-deficient than oxazoles, which can enhance interactions with aromatic residues in enzymes.

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-(4-Oxo-1,4-dihydroquinazolin-2-yl)benzonitrile (27F) () contains a quinazolinone group, which is strongly electron-withdrawing. This contrasts with the oxazole’s moderate electron-withdrawing nature. Quinazolinones are often used in kinase inhibitors, suggesting that the target compound’s oxazole might be tailored for different targets, such as G-protein-coupled receptors .
  • 3-Methoxy-4-nitrobenzonitrile () employs nitro and methoxy groups. The methylamino group in the target compound balances electron effects and may enhance membrane permeability .

Pharmacological Activity Comparisons

While direct activity data for 4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile are unavailable, analogs provide insights:

  • 7.XXIX () showed 19% yield and anti-inflammatory activity comparable to Diclofenac Sodium in preclinical models. The target compound’s methylamino group could mitigate such issues .
  • 3ad (), a benzo[d]oxazol-2(3H)-one derivative, achieved 45% yield and was purified via silica gel chromatography. Its lower steric hindrance compared to the target compound might favor synthetic accessibility but reduce target specificity .

Spectroscopic Characterization

  • IR and NMR () are standard for verifying nitrile (~2200 cm⁻¹ in IR) and oxazole protons (δ 7–8 ppm in ¹H NMR). The methylamino group would show distinct NH stretches (~3300 cm⁻¹) and methyl singlet (~δ 2.5 ppm) .

Biological Activity

4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12_{12}H13_{13}N3_{3}O
  • Molecular Weight : 215.25 g/mol
  • Structural Features : It contains an oxazole ring, a benzonitrile moiety, and a methylamino group, which contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The method generally includes:

  • Formation of the oxazole ring.
  • Introduction of the methylamino group.
  • Coupling with benzonitrile derivatives.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an EC50_{50} value of 3.5 nM against farnesyltransferase (FTase), indicating potent cellular activity in inhibiting cancer cell proliferation .

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell signaling pathways. The oxazole moiety is believed to interact with specific active sites on target proteins, disrupting their function and leading to reduced cell viability .

Study 1: Inhibition of Farnesyltransferase

A study focused on the design and synthesis of benzonitrile derivatives indicated that certain modifications can enhance selectivity for FTase inhibitors. The structural analysis revealed how these changes affect binding affinity and selectivity .

Study 2: Tyrosinase Inhibition

In another investigation, analogs of this compound were tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Results showed that several analogs significantly inhibited tyrosinase activity in vitro, suggesting potential applications in treating hyperpigmentation disorders .

Data Summary

Activity EC50_{50} Mechanism Reference
Anticancer (FTase)3.5 nMInhibition of farnesyltransferase
Tyrosinase InhibitionVariesCompetitive inhibition

Q & A

Q. What are the challenges in crystallizing this compound for structural studies?

  • Answer: The compound’s flexibility (due to the methylaminomethyl group) and low melting point complicate crystal growth. Vapor diffusion with ethanol/water mixtures at 4°C promotes nucleation. Co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve lattice stability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile
Reactant of Route 2
4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile

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